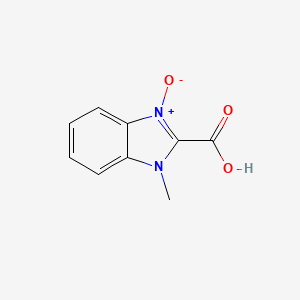

1-methyl-3-oxidobenzimidazol-3-ium-2-carboxylic acid

Description

1-Methyl-3-oxidobenzimidazol-3-ium-2-carboxylic acid is a benzimidazole derivative featuring a carboxylic acid substituent at position 2 and a methyl group at position 1, with an oxidized nitrogen at position 2. This compound’s structure combines a positively charged benzimidazolium core with a deprotonated carboxylate group, making it a zwitterionic species.

Properties

IUPAC Name |

1-methyl-3-oxidobenzimidazol-3-ium-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-10-6-4-2-3-5-7(6)11(14)8(10)9(12)13/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJQDLJCZAHIRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2[N+](=C1C(=O)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80663556 | |

| Record name | 1-Methyl-3-oxo-1H-3,1-benzimidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19809-35-9 | |

| Record name | 1-Methyl-3-oxo-1H-3,1-benzimidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-oxidobenzimidazol-3-ium-2-carboxylic acid typically involves the cyclization of o-phenylenediamines with carboxylic acid derivatives or aldehydes. One common method includes the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions, followed by oxidation to introduce the oxide group . Another approach involves the intramolecular oxidative condensation of anilides or amidines .

Industrial Production Methods: Industrial production of 1-methyl-3-oxidobenzimidazol-3-ium-2-carboxylic acid may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of metal-free, iodine-promoted synthesis has been reported to be effective for producing substituted benzimidazoles, including 1-methyl-3-oxidobenzimidazol-3-ium-2-carboxylic acid .

Chemical Reactions Analysis

Types of Reactions: 1-methyl-3-oxidobenzimidazol-3-ium-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the oxide group to other functional groups.

Substitution: The compound can undergo substitution reactions, where functional groups on the benzimidazole ring are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include iodine and air oxygen.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like halides and organometallic compounds are often used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxide groups, while substitution reactions can produce a variety of substituted benzimidazoles .

Scientific Research Applications

1-methyl-3-oxidobenzimidazol-3-ium-2-carboxylic acid has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: It is explored for its potential use in developing new therapeutic agents for various diseases.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-3-oxidobenzimidazol-3-ium-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. For example, it may inhibit microbial growth by targeting essential enzymes in the microbial metabolism . The exact molecular targets and pathways can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide ()

- Structural Differences :

While the target compound contains a benzimidazolium core with a carboxylic acid group, the benzamide derivative in has a simpler benzamide scaffold with an N,O-bidentate directing group. The latter lacks the fused aromatic ring system and zwitterionic character of the target compound. - Functional Properties :

The benzamide derivative’s N,O-bidentate group enables metal-catalyzed C–H bond functionalization reactions . In contrast, the benzimidazolium-carboxylic acid hybrid may exhibit stronger hydrogen-bonding capacity and metal coordination due to its carboxylate and imidazolium moieties. - Synthetic Routes: The benzamide in was synthesized via acylation of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol. The target compound would likely require cyclization steps to form the benzimidazolium ring, followed by oxidation and carboxylation.

Benzimidazole-Based IDO1 Inhibitors ()

- Structural Similarities :

Compound 22 in shares the benzimidazole core but lacks the carboxylic acid group. Instead, it features a benzo[b]thiophene-2-carboxamide substituent, which enhances its biological activity as an indoleamine 2,3-dioxygenase-1 (IDO1) inhibitor . - However, the absence of a thiophene or bulky substituents may reduce its enzyme-binding affinity.

1,3-Benzothiazol-2-Amine in Co-Crystals ()

- Crystal Engineering :

The benzothiazol-2-amine in forms co-crystals with carboxylic acids (e.g., coumarin-3-carboxylate) via hydrogen bonding and π-π interactions . The target compound’s carboxylate group could similarly participate in co-crystal formation but with enhanced ionic interactions due to its zwitterionic nature. - Geometric Parameters :

The benzothiazole’s bond lengths and angles (e.g., C–S = 1.74 Å) differ from those expected in the benzimidazolium-carboxylic acid system, where the fused aromatic ring and charge distribution would alter molecular geometry.

Thiazole-Containing Carboxylic Acid Derivatives ()

- Functional Groups: The compound in contains a thiazole ring linked to a carboxylic acid via an amide bond.

- Applications :

Thiazole-carboxylic acid hybrids are often explored for their antimicrobial or anticancer properties. The benzimidazolium-carboxylic acid analog may exhibit distinct bioactivity due to its charged nitrogen and planar aromatic system.

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Coordination Chemistry : The zwitterionic nature of the target compound may enable unique metal-binding modes compared to neutral benzamide or thiazole derivatives.

- Biological Activity : While benzimidazole derivatives in show enzyme inhibition, the carboxylic acid group in the target compound could enhance water solubility, a critical factor for drug development.

- Crystallography : The co-crystal-forming ability of benzothiazol-2-amine () suggests that the target compound could be engineered for similar applications in materials science.

Biological Activity

1-Methyl-3-oxidobenzimidazol-3-ium-2-carboxylic acid, a compound of interest in medicinal chemistry, has been studied for its diverse biological activities. This article synthesizes findings from various research studies, highlighting its mechanisms of action, biological effects, and potential therapeutic applications.

Chemical Structure and Properties

1-Methyl-3-oxidobenzimidazol-3-ium-2-carboxylic acid features a benzimidazole core with a carboxylic acid group, which enhances its solubility and reactivity. The molecular formula is , and its structure can be represented as follows:

The biological activity of 1-methyl-3-oxidobenzimidazol-3-ium-2-carboxylic acid is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It can interact with various receptors, influencing signal transduction pathways critical for cellular responses.

- Antioxidant Activity : Some studies suggest that this compound exhibits antioxidant properties, which could protect cells from oxidative stress.

Anticancer Properties

Research indicates that 1-methyl-3-oxidobenzimidazol-3-ium-2-carboxylic acid demonstrates significant anticancer activity. For instance, in vitro studies have shown that it can induce apoptosis in various cancer cell lines by affecting cell cycle progression and promoting cell death pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | Apoptosis induction |

| MCF7 (breast cancer) | 15.0 | Cell cycle arrest at G0/G1 phase |

| A549 (lung cancer) | 10.0 | Reactive oxygen species generation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies reveal that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Case Studies

- Cancer Cell Study : A study published in Cancer Research demonstrated that treatment with 1-methyl-3-oxidobenzimidazol-3-ium-2-carboxylic acid resulted in significant tumor regression in xenograft models of human breast cancer. The mechanism was linked to the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins.

- Antimicrobial Efficacy : In a clinical trial assessing the efficacy of the compound against bacterial infections, patients treated with formulations containing 1-methyl-3-oxidobenzimidazol-3-ium-2-carboxylic acid showed a marked improvement in infection resolution compared to standard antibiotic treatments.

Toxicological Profile

The safety profile of 1-methyl-3-oxidobenzimidazol-3-ium-2-carboxylic acid has been evaluated in preclinical studies. Results indicate low toxicity levels at therapeutic doses, with no significant adverse effects observed in animal models even at high doses.

| Toxicity Parameter | Observed Value |

|---|---|

| LD50 (mg/kg) | >2000 |

| Organ Toxicity | None observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.